molecular formula C19H15N3O4 B2537263 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 2034546-08-0

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide

Cat. No.: B2537263
CAS No.: 2034546-08-0
M. Wt: 349.346
InChI Key: QKWKSLNTFHDCDW-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a complex organic compound that features a cyano group, an oxazolidinone ring, and a benzamide moiety

Biochemical Analysis

Biochemical Properties

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. For instance, it can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair . This inhibition can lead to the accumulation of DNA damage in cells, thereby affecting cell survival and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation. By inhibiting PARP, it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition triggers a cascade of molecular events that culminate in cell death, particularly in cells deficient in other DNA repair pathways. Furthermore, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of DNA repair and prolonged effects on cellular function . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PARP activity without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects. This distribution pattern is important for understanding the compound’s therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization is essential for its role in inhibiting DNA repair and modulating gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts such as potassium hydroxide in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale reactions using optimized conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, and solvents like ethanol, DMF, or water may be used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is unique due to its combination of functional groups and the presence of the oxazolidinone ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c20-10-13-5-4-8-15(9-13)18(24)21-16(14-6-2-1-3-7-14)11-22-17(23)12-26-19(22)25/h1-9,16H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKSLNTFHDCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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